Thermal N‑Boc Deprotection Efficiency: Alkyl (Phenethylamine) vs. Aryl (Aniline) N‑Boc Carbamates in Continuous Flow
Under thermal continuous‑flow deprotection conditions (trifluoroethanol, 150 °C, 60 min residence time), alkyl N‑Boc amines achieve only 27–50 % deprotection efficiency, whereas aryl N‑Boc amines reach 49–72 % [1]. The closest direct analog to the target compound, N‑Boc phenethylamine (8a), gave 27 % yield under these conditions; increasing the temperature to 240 °C raised the yield to only 44 % [1]. In contrast, primary aryl N‑Boc derivatives 8b–8d delivered 49–72 % at the same 150 °C [1]. This approximately 2‑fold difference enables selective thermal removal of aryl N‑Boc groups in the presence of alkyl N‑Boc groups – a capability demonstrated by the telescoped selective deprotection of substrate 9h (bearing both aryl and alkyl N‑Boc groups) followed by benzoylation and alkyl N‑Boc removal to afford amide 13 [1].
| Evidence Dimension | Thermal N-Boc deprotection yield (TFE, 150 °C, 60 min residence time) |
|---|---|
| Target Compound Data | 27–50 % (alkyl N-Boc class; N-Boc phenethylamine 8a: 27 %; N-Boc methyl-phenethylamine 8e: 35 %) |
| Comparator Or Baseline | 49–72 % (aryl N-Boc class; compounds 8b–8d, 8i, 8j); N-Boc heteroaryl: up to 98 % |
| Quantified Difference | 1.8‑ to 2.7‑fold lower deprotection efficiency for alkyl N-Boc vs. aryl N-Boc; efficiency order: heteroaryl > aryl > alkyl |
| Conditions | Continuous flow reactor (stainless steel coil), TFE solvent, 150 °C, 60 min residence time, back-pressure regulation |
Why This Matters
Enables rational selection of deprotection conditions in multi‑step sequences and proves that the target compound cannot be substituted with an aryl N‑Boc analog (e.g., tert‑butyl (2‑bromo‑4‑methylphenyl)carbamate) without fundamentally altering the thermal deprotection outcome.
- [1] Ryan, M.-R.; Lynch, D.; Collins, S. G.; Maguire, A. R. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org. Process Res. Dev. 2024, DOI: 10.1021/acs.oprd.3c00498. View Source
